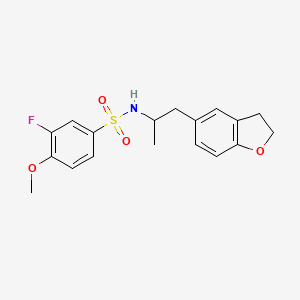

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-12(9-13-3-5-17-14(10-13)7-8-24-17)20-25(21,22)15-4-6-18(23-2)16(19)11-15/h3-6,10-12,20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUIYLAVCBZDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 305.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP (octanol-water partition) | Not available |

The specific mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various biological targets due to its structural similarities with known pharmacophores.

Potential Targets:

- Enzymatic Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in inflammation or cancer progression.

- Receptor Modulation : The fluorine and methoxy groups could enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that benzofuran derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated:

- Inhibition of Tumor Growth : In vitro studies indicated reduced proliferation in various cancer cell lines.

- Induction of Apoptosis : Mechanisms involving caspase activation and mitochondrial dysfunction were observed.

Anti-inflammatory Effects

Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines : Reduction in TNF-alpha and IL-6 levels was noted in animal models.

- Blocking NF-kB Pathway : This pathway is critical in mediating inflammatory responses.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A study on a related benzofuran derivative showed a significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg.

- Case Study 2 : Research indicated that another derivative exhibited anti-inflammatory effects in murine models of arthritis, leading to decreased joint swelling and pain.

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The target compound’s sulfonamide group replaces the amine in 6-APDB/5-MAPDB, likely altering solubility (sulfonamides are more polar) and hydrogen-bonding capacity.

- Substituents : The 3-fluoro-4-methoxybenzene group introduces steric and electronic effects absent in simpler amphetamine analogs. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets, while methoxy groups can influence π-π stacking .

Formoterol-Related Compounds (Acetamide/Formamide Derivatives)

Formoterol impurities, such as USP Formoterol Related Compound C and D , share a propan-2-ylamine backbone and methoxy-substituted aromatic systems but differ in functionalization .

| Compound Name | Core Structure | Functional Groups | Substituents | Hypothesized Activity |

|---|---|---|---|---|

| Target Compound | Dihydrobenzofuran | Sulfonamide, Fluoro, Methoxy | 3-Fluoro-4-methoxybenzene | Enzyme inhibition/Receptor modulation |

| USP Formoterol Related Compound C | Phenylethanolamine | Acetamide, Hydroxy, Methoxy | 4-Methoxyphenyl | β₂-adrenergic receptor activity |

| USP Formoterol Related Compound D | Phenylethanolamine | Formamide, Methylamino, Methoxy | 4-Methoxyphenyl | β₂-adrenergic receptor impurity |

Key Differences :

- Core Structure: Formoterol analogs use a phenylethanolamine scaffold, favoring β₂-adrenergic receptor binding, whereas the target compound’s dihydrobenzofuran may prioritize different targets (e.g., serotonin receptors or kinases).

Electronic and Physicochemical Properties

Computational tools like Multiwfn enable comparative analysis of electronic properties . For example:

- Electrostatic Potential (ESP): The fluorine atom in the target compound may create localized electron-deficient regions, enhancing interactions with nucleophilic residues in enzymes.

- Lipophilicity : The 3-fluoro-4-methoxybenzene group likely increases logP compared to unsubstituted analogs, improving blood-brain barrier penetration relative to polar Formoterol-related compounds.

Q & A

How can researchers optimize the synthesis of this sulfonamide derivative to improve yield and purity while minimizing side reactions?

- Answer : The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in sulfonamide bond formation .

- Purification : Column chromatography or recrystallization to isolate high-purity intermediates. Analytical techniques like NMR and LC-MS are critical for verifying structural integrity at each stage .

- Advanced Consideration : Kinetic studies can identify rate-limiting steps, enabling targeted optimization (e.g., catalyst addition for sluggish reactions) .

What advanced spectroscopic methods resolve contradictions in structural elucidation, particularly stereochemistry and functional group arrangement?

- Answer :

- NMR Spectroscopy : - and -NMR with 2D techniques (COSY, NOESY) confirm spatial proximity of dihydrobenzofuran and sulfonamide groups .

- X-ray Crystallography : Definitive assignment of stereochemistry for crystalline intermediates or final products .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula and detects trace impurities affecting bioactivity data .

- Data Contradiction Analysis : Discrepancies in spectral data (e.g., unexpected coupling constants) may arise from conformational flexibility. Molecular dynamics simulations can model dynamic behavior .

How can researchers reconcile conflicting biological activity data across different assay systems?

- Answer :

- Standardized Assay Conditions : Normalize variables like cell line passage number, serum concentration, and incubation time .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, reducing noise from indirect effects .

- Comparative Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to identify consistent structure-activity relationships .

- Advanced Consideration : Contradictions may arise from off-target effects. CRISPR-Cas9 knockout models can validate specificity .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

- Answer :

- Environmental Persistence : Aerobic/anaerobic biodegradation studies under OECD 301/302 guidelines quantify half-life in soil/water matrices .

- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) and use quantitative structure-activity relationship (QSAR) models .

- Ecotoxicology : Acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, Danio rerio) to establish NOEC/LOEC values .

- Data Gaps : Metabolite identification via HPLC-HRMS is essential, as degradation products may retain bioactivity .

What experimental approaches elucidate the mechanism of action of this compound against biological targets?

- Answer :

- Kinetic Analysis : Pre-steady-state stopped-flow experiments to determine binding kinetics (e.g., , ) for enzyme targets .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to identify critical binding motifs (e.g., hydrogen bonds with fluoro-methoxy groups) .

- Transcriptomics/Proteomics : Profile downstream gene/protein expression changes to map signaling pathways affected .

- Advanced Consideration : Use photoaffinity labeling to capture transient interactions with low-abundance targets .

How can researchers ensure reproducibility in pharmacological studies involving this compound?

- Answer :

- Batch Consistency : Rigorous QC protocols (e.g., ≥95% purity by HPLC, identical crystalline forms) across synthetic batches .

- In Vivo/In Vitro Correlation (IVIVC) : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens to reduce inter-study variability .

- Open Data Practices : Publish raw spectral data, assay protocols, and statistical codes in repositories like Zenodo or Figshare .

- Data Reproducibility Challenges : Variability in biological activity may stem from compound aggregation. Dynamic light scattering (DLS) can detect colloidal aggregates .

What strategies validate the stability of this compound under varying storage and experimental conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Long-Term Stability : Monitor purity over 6–12 months at controlled temperatures (-20°C, 4°C, 25°C) using stability-indicating HPLC methods .

- Excipient Compatibility : Test interactions with common formulation additives (e.g., PEG, cyclodextrins) via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.